molecular formula C14H27N3O6 B605856 Azido-PEG4-CH2-Boc CAS No. 864681-04-9

Azido-PEG4-CH2-Boc

Cat. No. B605856
CAS RN: 864681-04-9
M. Wt: 333.39
InChI Key: SIOLYQZSIFQODW-UHFFFAOYSA-N
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Description

Azido-PEG4-CH2-Boc is a four-unit cleavable polyethylene glycol (PEG) linker compound . It is employed in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . This linker is characterized by its azide functional group and PEG backbone .


Synthesis Analysis

Azido-PEG4-CH2-Boc facilitates the conjugation of drugs to antibodies in ADC development and enables the synthesis of PROTACs utilizing PEG and alkyl/ether moieties . In ADCs, it is comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of Azido-PEG4-CH2-Boc is 333.38 and its formula is C14H27N3O6 . This linker is characterized by its azide functional group and PEG backbone .


Chemical Reactions Analysis

Azido-PEG4-CH2-Boc is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG4-CH2-Boc is a liquid and its color ranges from colorless to light yellow . The compound has a molecular weight of 333.38 and a formula of C14H27N3O6 .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

Azido-PEG4-CH2-Boc: is primarily used as a cleavable 4-unit PEG ADC linker in the synthesis of ADCs . ADCs are complex molecules designed to deliver potent cytotoxic drugs to specific cancer cells. The linker plays a crucial role in maintaining the stability of the drug-antibody complex and releasing the drug upon reaching the target cells.

Proteolysis Targeting Chimeras (PROTACs)

This compound also serves as a PEG- and alkyl/ether-based PROTAC linker . PROTACs are bifunctional molecules that induce the degradation of specific proteins via the ubiquitin-proteasome system. The linker connects the ligand for an E3 ubiquitin ligase with the ligand for the target protein, facilitating the proximity required for protein degradation.

Click Chemistry

Azido-PEG4-CH2-Boc: contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is widely used in bioconjugation, surface modification, and the synthesis of complex molecules.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Apart from CuAAC, Azido-PEG4-CH2-Boc can also participate in SPAAC with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups . SPAAC is advantageous as it does not require a catalyst and can occur in living systems without cytotoxicity.

Safety And Hazards

Azido-PEG4-CH2-Boc is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O6/c1-14(2,3)23-13(18)12-22-11-10-21-9-8-20-7-6-19-5-4-16-17-15/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOLYQZSIFQODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG4-CH2-Boc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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